molecular formula C6H11NO3S B13410882 N-[3-(Methylthio)-1-oxopropyl]glycine

N-[3-(Methylthio)-1-oxopropyl]glycine

Cat. No.: B13410882
M. Wt: 177.22 g/mol
InChI Key: HPVGPASABISNLB-UHFFFAOYSA-N
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Description

N-[3-(Methylthio)-1-oxopropyl]glycine is a specialized glycine derivative. As an amino acid derivative, it is of significant interest in biochemical and pharmacological research for its potential to influence biological pathways. Compounds with closely related structures, specifically N-(3-phenylmethylthio-1-oxo-propyl)-amino-acetic-acid derivatives, have demonstrated a range of promising pharmacological activities in experimental models, serving as a reference for its potential applications . These activities include mucolytic effects, reducing pathological mucus retention in the tracheobronchial tract by up to 50%, as well as anti-inflammatory properties, showing approximately a 40% reduction in edema volume in carrageenan-induced paw edema models . Furthermore, research on these analogs has revealed antiulcer and antisecretory actions, protecting against ulcerogenic agents and reducing gastric acid secretion by 50% to 80% in animal studies, in addition to exhibiting analgesic effects by reducing stretching responses in acetic acid-induced writhing tests . This profile suggests this compound is a valuable compound for researchers investigating new therapeutic agents for conditions related to mucus hypersecretion (such as bronchitis and asthma), inflammation, pain, and gastric ulcers . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3S

Molecular Weight

177.22 g/mol

IUPAC Name

2-(3-methylsulfanylpropanoylamino)acetic acid

InChI

InChI=1S/C6H11NO3S/c1-11-3-2-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)

InChI Key

HPVGPASABISNLB-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=O)NCC(=O)O

Origin of Product

United States

Biosynthesis and Natural Occurrence in Biological Systems

Hypothetical Pathways of Endogenous Formation from Metabolic Precursors

The endogenous formation of N-[3-(Methylthio)-1-oxopropyl]glycine is likely to occur through the enzymatic condensation of an activated form of 3-(methylthio)propionic acid and the amino acid glycine (B1666218). The proposed sequence of events is as follows:

Activation of 3-(Methylthio)propionic Acid: 3-(Methylthio)propionic acid, a metabolite of L-methionine, is first activated to a more reactive thioester, likely 3-(methylthio)propionyl-CoA. This activation is a common strategy in metabolism to prepare carboxylic acids for subsequent reactions and is typically catalyzed by an acyl-CoA synthetase enzyme, requiring ATP and Coenzyme A.

Peptide Bond Formation: The activated 3-(methylthio)propionyl-CoA then serves as a substrate for an N-acyltransferase enzyme. This enzyme would facilitate the formation of a peptide bond between the acyl group of 3-(methylthio)propionyl-CoA and the amino group of glycine, resulting in the formation of this compound and releasing Coenzyme A.

This proposed pathway is analogous to the biosynthesis of other N-acylglycines, where a variety of carboxylic acids are conjugated with glycine.

Connections to Glycine and Methionine Metabolic Cycles

The biosynthesis of this compound is intrinsically linked to the metabolic cycles of both glycine and methionine.

Methionine Metabolism: The precursor, 3-(methylthio)propionic acid, is a known catabolite of the essential amino acid L-methionine. The transamination and subsequent decarboxylation of methionine can lead to the formation of 3-methylthiopropionaldehyde, which is then oxidized to 3-(methylthio)propionic acid nih.gov. Therefore, the availability of dietary methionine can directly influence the pool of 3-(methylthio)propionic acid available for the synthesis of this compound. Research in rats has shown that high methionine diets significantly enhance the activities of enzymes in the transsulfuration pathway, which is a key part of methionine metabolism nih.gov.

Detection and Characterization of this compound in Biological Matrices

The detection and quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates would likely employ advanced analytical techniques. While specific methods for this compound are not widely reported, methodologies used for structurally similar N-acyl amino acids can be adapted.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most probable method of choice. This approach offers high sensitivity and specificity, allowing for the separation of the analyte from a complex biological matrix and its unambiguous identification and quantification.

A hypothetical analytical workflow would involve:

Sample Preparation: Extraction of the compound from the biological matrix using a suitable solvent, followed by protein precipitation and potentially solid-phase extraction for sample clean-up and concentration.

Chromatographic Separation: Separation of this compound from other metabolites using a reversed-phase HPLC column.

Mass Spectrometric Detection: Detection and quantification using a mass spectrometer, likely employing electrospray ionization (ESI) in either positive or negative ion mode. Tandem mass spectrometry (MS/MS) would be used for structural confirmation by analyzing the fragmentation pattern of the parent ion.

For instance, a sensitive method for detecting the related compound N-(2-Mercaptopropionyl)-glycine (MPG) in biological tissues involves derivatization followed by reverse-phase HPLC with fluorimetric detection nih.gov. This study demonstrated successful quantification in plasma, lung, liver, kidney, and brain tissues, with a detection limit of 5.07 nM nih.gov. Such derivatization strategies could potentially be applied to enhance the detection sensitivity for this compound as well.

Enzymatic Interactions and Biotransformation of N 3 Methylthio 1 Oxopropyl Glycine

Investigation of N-[3-(Methylthio)-1-oxopropyl]glycine as an Enzyme Substrate

While direct studies on this compound as an enzyme substrate are not extensively documented, its chemical structure as an N-acyl-amino acid suggests it could be a substrate for various hydrolytic enzymes. The amide bond linking the 3-(methylthio)propionic acid moiety to glycine (B1666218) is a potential target for peptidases and amidases.

Research into the enzymatic hydrolysis of similar N-acylglycine derivatives provides insights into this potential. For instance, studies on N-acylglycine esters have shown that they can be hydrolyzed by enzymes like bovine pancreatic carboxypeptidase A. researchgate.net The rate and nature of this hydrolysis are influenced by the properties of the acyl group, particularly its hydrophobicity. researchgate.net Given that this compound possesses a methylthio group that contributes to its lipophilicity, it is plausible that it could interact with and be cleaved by such enzymes.

The hydrolysis of glycine-containing peptides has also been a subject of investigation. For example, the metalloelastase LasA from Pseudomonas aeruginosa has been shown to hydrolyze pentapeptides containing glycine, with a preference for cleavage at specific glycine-containing sequences. nih.gov While the enzymatic specificity is high, the susceptibility of glycine-containing structures to such enzymatic action is a key takeaway. The metabolism of dipeptides in plasma has also been studied, highlighting the importance of the N-terminal amino acid in determining the rate of hydrolysis. nih.gov

Based on these findings with related compounds, it is reasonable to hypothesize that this compound could undergo enzymatic hydrolysis, breaking the amide bond to yield 3-(methylthio)propionic acid and glycine. The specific enzymes involved and the kinetics of this reaction would require direct empirical investigation.

Table 1: Potential Enzymatic Hydrolysis of this compound

Enzyme ClassPotential ActionExpected ProductsBasis for Hypothesis
CarboxypeptidasesHydrolysis of the amide bond3-(methylthio)propionic acid and glycineStudies on N-acylglycine esters show susceptibility to carboxypeptidase A. researchgate.net
AmidasesCleavage of the N-acyl bond3-(methylthio)propionic acid and glycineGeneral function of amidases to hydrolyze amide linkages.
MetalloelastasesPotential for cleavage if recognized as a glycine-rich substrate3-(methylthio)propionic acid and glycineDemonstrated activity on glycine-containing pentapeptides. nih.gov

Mechanisms of Endothelin Converting Enzyme (ECE) Inhibition by this compound

Endothelin-converting enzymes (ECEs) are zinc metalloproteases that play a crucial role in the biosynthesis of endothelins, which are potent vasoconstrictors. scispace.com The inhibition of ECE is a therapeutic strategy for various cardiovascular diseases. While specific studies detailing the inhibitory mechanism of this compound on ECE are limited, its structural features suggest a potential role as an ECE inhibitor.

The general mechanism of ECE inhibitors involves binding to the active site of the enzyme and coordinating with the essential zinc ion, thereby preventing the binding and cleavage of the natural substrate, big endothelin-1. scispace.com Many known ECE inhibitors are peptide or non-peptide molecules that mimic the structure of the substrate at the cleavage site.

The structure of this compound, with its carboxyl and carbonyl groups, could potentially interact with the active site residues of ECE. The methylthio group, while not a common zinc-binding group like a sulfhydryl moiety, could still contribute to the binding affinity and specificity through hydrophobic or other non-covalent interactions within the enzyme's active site pockets. The importance of the sulfhydryl group in some converting enzyme inhibitors has been highlighted for its role in potentiating the effects of nitrovasodilators, suggesting that sulfur-containing moieties can have significant pharmacological effects. nih.gov

Further research, including molecular docking studies and enzymatic assays, would be necessary to fully elucidate the inhibitory mechanism of this compound on ECE and to determine the precise role of the methylthio group in this interaction.

Studies on Interactions with Amino Acid Transport Systems in Model Systems

The transport of this compound across cellular membranes is likely mediated by amino acid transport systems, given its structural resemblance to N-acyl amino acids. These transport systems are crucial for the cellular uptake and distribution of amino acids and related compounds.

The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids and a variety of amino acid-related drugs. researchgate.netnih.govsolvobiotech.comfrontiersin.orgnih.govscienceopen.comnih.gov Studies have shown that LAT1 has broad substrate selectivity and is responsible for the transport of many pharmacologically active compounds. researchgate.netnih.govsolvobiotech.com Given that N-acyl amino acids can interact with amino acid transporters, it is plausible that this compound could be a substrate or inhibitor of LAT1 or other related transporters. For a compound to be a LAT1 substrate, it generally requires a free carboxyl and an amino group, and hydrophobic interactions play a crucial role in binding. researchgate.netnih.gov

Furthermore, N-acyl amino acids have been shown to interact with glycine transporters. nih.gov For example, N-arachidonoylglycine acts as a non-competitive inhibitor of the glycine transporter GLYT2a. nih.gov This suggests that this compound could potentially modulate the activity of glycine transporters, which are vital for regulating glycine levels in the central nervous system. nih.govnih.gov

Table 2: Potential Interactions of this compound with Amino Acid Transport Systems

Transport SystemPotential InteractionBasis for Hypothesis
L-type Amino Acid Transporter 1 (LAT1)Substrate or inhibitorBroad substrate selectivity of LAT1 for amino acid-related drugs and the structural similarity of the compound. researchgate.netnih.govsolvobiotech.com
Glycine Transporters (e.g., GLYT2a)InhibitorKnown inhibitory activity of other N-acyl amino acids on glycine transporters. nih.gov

Role of Related Methylthio-Containing Compounds in One-Carbon Metabolism and Transsulfuration Pathways

One-carbon metabolism is a fundamental network of biochemical reactions that involves the transfer of one-carbon units, essential for the synthesis of nucleotides, amino acids, and for methylation reactions. nih.govresearchgate.netcreative-proteomics.comnumberanalytics.comcreative-proteomics.com The methionine cycle and the transsulfuration pathway are central components of this network. researchgate.netnumberanalytics.com

Methylthio-containing compounds, by their very nature, are linked to sulfur and methyl group metabolism. The methylthio group (-SCH3) can be a source or a product of reactions within these pathways. For instance, S-adenosylmethionine (SAM), a key methyl donor in one-carbon metabolism, is derived from methionine, a methylthio-containing amino acid. creative-proteomics.comcreative-proteomics.com

While there is no direct evidence of this compound's participation in these pathways, its metabolism could potentially intersect with them. For example, if the compound is hydrolyzed to 3-(methylthio)propionic acid, this metabolite could be further processed. The methylthio group could potentially be cleaved, releasing methanethiol (B179389), which can be either oxidized or enter other metabolic pathways.

The transsulfuration pathway, which converts homocysteine to cysteine, is another critical part of sulfur amino acid metabolism. nih.gov The regulation of this pathway is crucial for maintaining cysteine and glutathione (B108866) levels, which are important for antioxidant defense. The metabolic fate of the sulfur atom from the methylthio group of this compound, should it be released, could involve its integration into the transsulfuration pathway.

Enzymatic Oxidation and Derivatization of the Methylthio Group

The methylthio group of this compound is susceptible to enzymatic oxidation, a common biotransformation reaction for thioethers. nih.govresearchgate.net This oxidation can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. These reactions are often catalyzed by cytochrome P450 monooxygenases or flavin-containing monooxygenases. mdpi.com

The oxidation of the methylthio group can significantly alter the physicochemical properties of the molecule, such as its polarity and reactivity. The resulting sulfoxide and sulfone derivatives are generally more water-soluble, which can facilitate their excretion. Furthermore, the oxidation state of the sulfur atom can influence the biological activity of the compound.

In addition to enzymatic oxidation, the methylthio group can be a target for derivatization for analytical purposes. sci-hub.selibretexts.orgrsc.orgscience.govmdpi-res.com For example, thiol-containing compounds are often derivatized to enhance their detection in chromatographic methods. While the methylthio group is not a thiol, analytical strategies could involve its chemical modification to facilitate quantification in biological samples.

Table 3: Potential Biotransformations of the Methylthio Group

TransformationEnzyme Family/MethodProductSignificance
S-OxidationCytochrome P450s, FMOsN-[3-(Methylsulfinyl)-1-oxopropyl]glycine (Sulfoxide)Increased polarity, altered biological activity. mdpi.com
S-OxidationCytochrome P450s, FMOsN-[3-(Methylsulfonyl)-1-oxopropyl]glycine (Sulfone)Further increased polarity, likely facilitates excretion. mdpi.com
Chemical DerivatizationVarious reagentsModified compound for analysisEnhancement of detection in analytical methods. sci-hub.selibretexts.org

Biological Roles and Mechanistic Activities of N 3 Methylthio 1 Oxopropyl Glycine

Impact on Aromatic Amino Acid Biosynthesis Pathways

The biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is a vital metabolic pathway in plants and microorganisms. This pathway originates from precursors in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. While direct evidence of N-[3-(Methylthio)-1-oxopropyl]glycine's impact on this pathway is lacking, its components suggest potential indirect interactions.

N-acyl amino acids have been identified as a class of signaling molecules in various organisms. nih.gov While their specific role in regulating aromatic amino acid biosynthesis is not well-defined, their involvement in cellular signaling suggests they could potentially modulate enzymatic activity or gene expression within this pathway.

Table 1: Key Precursors and Products in Aromatic Amino Acid Biosynthesis

Precursor/IntermediatePathway of OriginResulting Aromatic Amino Acid(s)
PhosphoenolpyruvateGlycolysisPhenylalanine, Tyrosine, Tryptophan
Erythrose 4-phosphatePentose Phosphate PathwayPhenylalanine, Tyrosine, Tryptophan
ChorismateShikimate PathwayPhenylalanine, Tyrosine, Tryptophan

Influence on Glycine (B1666218) Homeostasis and Neuromodulatory Systems in Research Models

Glycine is a crucial neurotransmitter in the central nervous system, acting as both an inhibitory neurotransmitter in the spinal cord and brainstem and as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission. researchgate.net The homeostasis of glycine is tightly regulated by synthesis, degradation, and transport through specific glycine transporters (GlyT1 and GlyT2). researchgate.net

N-acyl glycines have been shown to modulate the activity of glycine transporters. Specifically, certain N-acyl amino acids can inhibit GlyT2, thereby increasing the concentration of glycine in the synaptic cleft. nih.govacs.org This suggests that this compound, as an N-acyl glycine derivative, could potentially influence glycinergic neurotransmission by interacting with these transporters. Such interactions could have significant implications for neuromodulatory systems, affecting processes like pain perception and neuronal excitability.

Table 2: Glycine Transporters and Their Primary Locations

TransporterPrimary LocationFunction
GlyT1Glial cells, some neuronsRegulates glycine levels at excitatory synapses
GlyT2Presynaptic terminals of glycinergic neuronsRecaptures glycine into the presynaptic terminal

Interplay with Protein Post-Translational Modification and Degradation Pathways (e.g., N-End Rule)

The N-end rule pathway is a cellular mechanism that determines the half-life of a protein based on the identity of its N-terminal amino acid residue. wikipedia.org Methionine, the initiating amino acid in protein synthesis, plays a critical role in this pathway. The N-terminal methionine is often cleaved off, exposing the subsequent amino acid, which can then act as a degradation signal (a degron). wikipedia.org

The structure of this compound, being a modified methionine derivative, suggests a potential to interfere with or participate in processes related to N-terminal protein modifications. The presence of a modified N-terminal residue can influence the recognition by ubiquitin ligases that are part of the N-end rule pathway. nih.govnih.gov For example, N-terminal formyl-methionine has been identified as a degradation signal in both prokaryotes and eukaryotes. nih.gov While the specific effect of an N-[3-(Methylthio)-1-oxopropyl] group at the N-terminus of a protein has not been documented, it is plausible that such a modification could alter protein stability and degradation rates.

Table 3: Examples of Stabilizing and Destabilizing N-terminal Residues in the N-End Rule Pathway (Yeast)

Residue TypeN-terminal Amino AcidsApproximate Half-life
StabilizingMethionine, Glycine, Alanine, Serine, Threonine, Valine> 20 hours
DestabilizingArginine, Lysine, Phenylalanine, Leucine, Aspartate~2-3 minutes
DestabilizingTyrosine, Glutamine~10 minutes

Modulation of Intracellular Signaling Cascades (e.g., MAPK/ERK Pathway)

The Mitogen-Activated Protein Kinase (MAPK) cascade, including the Extracellular signal-Regulated Kinase (ERK) pathway, is a crucial signaling pathway that regulates a wide range of cellular processes such as proliferation, differentiation, and survival. Research has indicated that N-acyl glycines can influence MAPK signaling. For instance, N-arachidonoyl glycine has been shown to increase intracellular calcium levels and activate MAPK signaling through G protein-coupled receptors. mdpi.com

Given that this compound falls into the chemical class of N-acyl glycines, it could potentially modulate the MAPK/ERK pathway. This modulation could occur through interactions with cell surface receptors or by influencing other components of the signaling cascade. The methionine-derived portion of the molecule could also play a role, as methionine metabolism has been linked to cellular signaling pathways. nih.gov

Table 4: Key Components of the MAPK/ERK Signaling Pathway

ComponentFunction
Growth Factor ReceptorsInitiate the signaling cascade upon ligand binding
RasSmall GTPase that acts as a molecular switch
RafA MAP kinase kinase kinase (MAPKKK)
MEKA MAP kinase kinase (MAPKK)
ERKA MAP kinase (MAPK) that phosphorylates downstream targets

Contributions to Plant Metabolic Processes and Growth Regulation

Both sulfur-containing compounds and glycine play significant roles in plant metabolism and growth. Sulfur is an essential nutrient for the synthesis of methionine and cysteine, which are building blocks for proteins. birjand.ac.ir Methionine itself is a precursor for various growth-regulating compounds, including ethylene (B1197577) and polyamines. oup.com

Glycine can also influence plant growth and development. Studies have shown that exogenous application of glycine can enhance nutrient uptake and improve growth, though high concentrations can be toxic. pbsociety.org.pl The synergistic application of methionine and glycine has been observed to have positive effects on the growth and yield of certain plants. ekb.eg Therefore, this compound, which combines a methionine derivative and glycine, could potentially act as a regulator of plant metabolic processes and growth. Its 3-(methylthio)propionate (B1239661) component is also a known phytotoxin produced by some plant pathogens. nih.gov

Table 5: Roles of Methionine and Glycine in Plant Physiology

CompoundKey Roles in Plants
MethionineProtein synthesis, precursor to ethylene and polyamines, sulfur metabolism
GlycineProtein synthesis, precursor to other metabolites, influences nutrient uptake

Comparative Analysis of Bioactivity with N-Acetylcysteine and Methionine

N-Acetylcysteine (NAC) is a well-known antioxidant and a precursor to the amino acid cysteine, which is essential for the synthesis of glutathione (B108866), a major intracellular antioxidant. tandfonline.com NAC's primary mechanism of action involves replenishing glutathione stores and directly scavenging reactive oxygen species. nih.gov Methionine also has antioxidant properties and can be converted to cysteine via the transsulfuration pathway, thereby contributing to glutathione synthesis. arizona.edu

This compound, containing a methionine metabolite, may share some of the antioxidant-related bioactivities of methionine. The 3-(methylthio)propionate moiety is an intermediate in methionine metabolism. medchemexpress.com However, the conjugation with glycine creates a distinct molecule with potentially different properties. Unlike NAC, which directly provides cysteine, the contribution of this compound to the antioxidant system would likely be indirect, through its metabolism to methionine-related compounds.

A comparative study of N-acetylcysteine, N-acetyl methionine, and other N-acetylated amino acids has shown varying degrees of hepatoprotective effects, highlighting that the specific N-acyl modification influences biological activity. nih.gov This suggests that this compound would have a unique bioactivity profile compared to both NAC and methionine.

Table 6: Comparison of Potential Bioactivities

CompoundPrimary Mechanism of ActionPotential Bioactivity
N-Acetylcysteine (NAC)Cysteine precursor, direct antioxidantReplenishes glutathione, scavenges free radicals
MethionineEssential amino acid, precursor to SAM and cysteineProtein synthesis, methylation reactions, indirect antioxidant
This compoundN-acyl glycine, methionine metabolite derivativePotential neuromodulatory, signaling, and metabolic regulatory roles

Degradation and Catabolic Pathways of N 3 Methylthio 1 Oxopropyl Glycine

Examination of Oxidative Degradation Mechanisms and Intermediates

The 3-(methylthio)propyl group within N-[3-(Methylthio)-1-oxopropyl]glycine is susceptible to oxidative degradation, primarily at the sulfur atom. Oxidation of analogous thioether compounds can lead to the formation of sulfoxides and subsequently sulfones. For instance, studies on similar molecules have shown that hydroxyl radicals can induce oxidation, leading to the formation of an intermediate sulfur radical cation (>S•+). This intermediate can then be stabilized or undergo further reactions.

In the context of the 3-(methylthio)propyl moiety, oxidative processes can yield intermediates such as 3-(methylsulfinyl)propionate and 3-(methylsulfonyl)propionate. These oxidative steps are crucial in increasing the water solubility of the molecule and preparing it for further metabolism. The initial oxidation is often a detoxification step, as the resulting sulfoxides are generally less reactive than the parent thioether.

Role of Hydrolases and Peptidases in Glycine (B1666218) Moiety Release

The crucial step in initiating the catabolism of this compound is the hydrolysis of the amide bond linking the 3-(methylthio)propionate (B1239661) and glycine moieties. This reaction is catalyzed by a class of enzymes known as hydrolases, specifically amidases or peptidases. These enzymes cleave the peptide-like bond, releasing free 3-(methylthio)propionate and glycine.

Once released, glycine enters its well-established metabolic pathways. The primary catabolic route for glycine in many organisms is the glycine cleavage system (GCS), a mitochondrial enzyme complex. nih.govreactome.org The GCS breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. nih.govreactome.orgnih.gov This one-carbon unit can then be utilized in various biosynthetic reactions, including the synthesis of purines, thymidine, and serine. nih.gov

Alternatively, glycine can be converted to serine by serine hydroxymethyltransferase (SHMT), or be involved in conjugation reactions to detoxify and excrete various compounds. nih.gov The regulation of glycine metabolism is critical, as its accumulation can be associated with various metabolic disorders. nih.gov

Pathways for the Catabolism of the 3-(Methylthio)propyl Moiety

Following its release, 3-(methylthio)propionate (MTP) is catabolized through a pathway that is part of the broader metabolism of methionine. ontosight.ainih.gov Studies in rat liver homogenates have demonstrated that MTP is an intermediate in the transaminative pathway of methionine catabolism. nih.govresearchgate.net

The table below summarizes the key intermediates in the catabolism of the 3-(methylthio)propyl moiety.

Intermediate CompoundRole in Pathway
3-(Methylthio)propionate (MTP)Initial substrate following hydrolysis
Methanethiol (B179389) (CH₃SH)Volatile sulfur intermediate
Hydrogen Sulfide (H₂S)Volatile sulfur intermediate
Sulfate (SO₄²⁻)Final oxidized, excretable product

Stability and Degradation Under Various in vitro and Environmental Conditions

The stability of this compound is influenced by factors such as pH, temperature, and the presence of enzymatic activity. The amide bond is generally stable at neutral pH but can undergo hydrolysis under strong acidic or basic conditions. The thioether linkage is also relatively stable but can be susceptible to oxidation, as discussed previously.

In an in vitro setting, in the absence of specific enzymes, the compound is expected to be reasonably stable under physiological conditions (neutral pH and 37°C). However, in biological systems or environments rich in microbial activity, its degradation would be significantly accelerated due to the presence of hydrolases and oxidases. Environmental microorganisms are likely capable of utilizing both the carbon and sulfur components of the molecule as nutrient sources, leading to its complete mineralization to carbon dioxide, water, sulfate, and ammonia.

The table below outlines the expected stability of this compound under different conditions.

ConditionExpected Stability/Degradation Pathway
Neutral pH (in vitro)Relatively stable
Acidic/Basic pH (in vitro)Susceptible to chemical hydrolysis of the amide bond
Presence of HydrolasesEnzymatic hydrolysis of the amide bond
Presence of Oxidizing AgentsOxidation of the sulfur atom to sulfoxide (B87167) and sulfone
Environmental (microbial)Biodegradation via hydrolysis and subsequent catabolism

Structural Analogs and Derivatives of N 3 Methylthio 1 Oxopropyl Glycine

Design and Synthesis of N-[3-(Methylthio)-1-oxopropyl]glycine Derivatives with Varied Structural Motifs

The design of derivatives of this compound involves modifying its core components: the 3-(methylthio)propionyl group and the glycine (B1666218) moiety. Synthetic strategies for N-acylglycines and, more broadly, N-substituted glycine derivatives are well-established, allowing for the introduction of diverse structural motifs. These methods provide a framework for generating a library of analogs to probe biological activity.

Common synthetic approaches include:

N-Acylation of Glycine: This direct approach involves reacting glycine or its esters with an activated carboxylic acid, such as an acyl chloride. For instance, new N-acyl-α-amino acids can be synthesized starting from a known acyl chloride which is used for the N-acylation of an amino acid like L-valine. mdpi.com

Aminolysis of α-Halo-Acids: A versatile method for creating N-substituted glycines involves the reaction of a primary amine with an α-halo-acid like chloroacetic acid. nih.govmdpi.com This route is particularly useful for introducing a wide variety of substituents on the nitrogen atom. A green synthesis approach has been described where a solution of an alkylamine is added to an aqueous solution of chloroacetic acid to produce N-substituted glycine derivatives with flexible and hydrophobic R-groups of varying chain lengths. nih.govresearchgate.net

Solid-Phase Synthesis: For oligomeric derivatives, known as peptoids or N-substituted glycine oligomers (NSGs), solid-phase synthesis is the method of choice. nih.gov This technique allows for the modular and efficient construction of sequence-specific oligomers by iteratively adding N-substituted glycine monomers, offering a powerful tool for creating complex peptidomimetics. nih.gov

Multi-step Synthesis for Complex Side Chains: The synthesis of derivatives with more complex side chains, such as those containing ester functionalities, may require multi-step procedures. For example, N-(3-tert-butoxy-3-oxopropyl) glycine-derived N-carboxyanhydride (tBuO2Pr-NCA) has been synthesized in a four-step process, which can then be polymerized to create polypeptoids with carboxylic acid groups on the N-substituent. rsc.org

These synthetic strategies enable the creation of derivatives with varied structural motifs, including alterations in the length and branching of the acyl chain, replacement of the methylthio group with other functional groups, and substitution on the glycine backbone.

Synthetic StrategyDescriptionKey ReactantsTypical ProductsReference
N-AcylationDirect acylation of the glycine nitrogen atom.Glycine (or ester), Acyl Chloride/Activated Carboxylic AcidN-Acylglycines mdpi.com
AminolysisNucleophilic substitution of a halogen on an α-halo-acid by a primary amine.Primary Amine, Chloroacetic AcidN-Alkylglycines, N-Aryl-glycines nih.govmdpi.com
Solid-Phase SynthesisStepwise addition of N-substituted glycine monomers on a solid support.Bromoacetic Acid, Primary AminesPeptoids (N-substituted glycine oligomers) nih.gov
N-Carboxyanhydride (NCA) PolymerizationRing-opening polymerization of NCA monomers derived from N-substituted glycines.N-substituted Glycine NCA, Primary Amine InitiatorPolypeptoids rsc.org

Structure-Activity Relationship (SAR) Studies of N-Acylglycine Compounds

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. collaborativedrug.com For N-acylglycine compounds, SAR studies are crucial for optimizing properties such as potency, selectivity, and metabolic stability. By systematically altering the structure of a lead compound and evaluating the resulting biological effects, researchers can identify key molecular features responsible for its activity. collaborativedrug.com

A notable example of SAR studies in a related class of compounds involves pyrrolidine (B122466) amide derivatives designed as inhibitors for N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of fatty acid ethanolamides. nih.govrsc.org In these studies, researchers explored how various substitutions and modifications influenced the inhibitory potency.

Key findings from SAR studies on N-acyl compounds include:

Impact of Aromatic Substituents: In the case of pyrrolidine amide NAAA inhibitors, a series of aromatic replacements and substituents for a terminal phenyl group were examined. nih.gov The SAR data revealed that small, lipophilic substituents on the phenyl ring were preferable for optimal potency. nih.govrsc.org

Role of Linker Flexibility: The nature of the linker connecting different parts of the molecule can significantly affect activity and selectivity. Conformationally flexible linkers were found to increase the inhibitory potency of certain pyrrolidine amide derivatives but could reduce their selectivity against related enzymes like fatty acid amide hydrolase (FAAH). nih.gov Conversely, conformationally restricted linkers did not enhance inhibitor potency toward NAAA but improved selectivity over FAAH. nih.govrsc.org

Influence of the Acyl Group: For N-acyl-Glycine and related derivatives acting as inhibitors of enzymes like fibroblast activation protein (FAP), the N-acyl group plays a critical role. Modifications to this part of the molecule can drastically alter inhibitory activity and selectivity against different peptidases. researchgate.net N-arachidonoylglycine, one of the most studied N-fatty acylglycines, exhibits a range of biological activities, including anti-inflammatory and analgesic effects, which are intrinsically linked to its specific N-arachidonoyl structure. nih.gov

SAR Findings for Pyrrolidine Amide-Based NAAA Inhibitorsnih.gov

These studies underscore the importance of fine-tuning lipophilicity, steric bulk, and conformational rigidity in the design of potent and selective N-acylglycine-based compounds.

Exploration of Sulfur, Selenium, and Other Heteroatom Analogs

The principle of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a powerful tool in drug design. In the context of this compound, the sulfur atom of the methylthio group is a prime target for such modifications. Replacing sulfur with selenium, oxygen, or nitrogen-containing groups can modulate the compound's size, electronegativity, lipophilicity, and metabolic stability, potentially leading to improved activity or pharmacokinetic profiles.

Research into N-acyl glycine-containing peptidomimetics has explored the bioisosteric replacement of a methylene (B1212753) group (CH₂) adjacent to the N-acyl glycine residue with heteroatomic aryl groups. rsc.org In one study, new macrocyclic peptidomimetic analogues were synthesized where the benzyl (B1604629) group attached to the N-acyl glycine was replaced by its main bioisosteres, namely O-, S-, and NH-aryl groups. rsc.org This modification required the development of a novel synthetic pathway to accommodate the instability of intermediates where a heteroatomic aryl group is directly linked to a free amine glycine residue. rsc.org The successful synthesis of these analogs demonstrated that the specific cleavage of the exocyclic N-acyl bond could release the corresponding phenol, thiophenol, and aniline (B41778) moieties, confirming the chemical viability of these heteroatom-containing structures. rsc.org

While specific studies on selenium analogs of this compound are not widely reported, the established principles of sulfur-for-selenium substitution suggest this would be a logical step in derivative exploration. Selenium is slightly larger and more polarizable than sulfur, which could lead to altered binding interactions with biological targets. The synthesis of such seleno-analogs would likely follow similar synthetic routes as their sulfur counterparts, with appropriate seleno-reagents.

Peptidomimetic and Macrocyclic Derivatives Derived from N-Substituted Glycine

N-substituted glycines serve as fundamental building blocks for the construction of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. nih.govasinex.com A prominent class of such peptidomimetics is the peptoids, or N-substituted glycine oligomers (NSGs). nih.gov In peptoids, the side chain is attached to the backbone nitrogen atom rather than the α-carbon, resulting in an achiral, flexible backbone that lacks hydrogen bond donors and is resistant to proteolytic degradation. nih.gov

The conformational behavior of these oligomers can be controlled through the strategic choice of N-substituents. For example, using N-aryl side chains can enforce the presence of trans-amide bonds, leading to greater structural stability and the adoption of ordered helical structures, similar to a polyproline type II helix. acs.org

Macrocyclization is another powerful strategy applied to N-substituted glycine derivatives to create constrained structures with enhanced properties. nih.gov Closing the backbone or side chains of a linear peptide or peptidomimetic into a ring can lead to:

Increased Receptor Affinity and Selectivity: By reducing conformational flexibility, macrocyclization can lock the molecule into a bioactive conformation, leading to tighter binding to its target.

Enhanced Metabolic Stability: The cyclic structure provides protection against degradation by exopeptidases. nih.gov

Improved Membrane Permeability: Constraining the structure can facilitate the adoption of conformations that mask polar groups, which may improve passage across cell membranes. nih.gov

Various chemical strategies are employed to create macrocyclic derivatives, including macrolactamization (amide bond formation), thioether formation, and ring-closing metathesis. asinex.comnih.gov The design of macrocyclic peptidomimetics often involves creating conformationally constrained cores that mimic the secondary structures of peptides, such as β-turns and α-helices. asinex.com High-resolution structures of macrocyclic oligomers that incorporate both N-alkyl and N-aryl glycine units have confirmed the ability to direct the amide bond geometry at specific positions, which is a crucial step in the rational design of new biomimetic motifs. acs.org

Advanced Analytical Methodologies for the Research of N 3 Methylthio 1 Oxopropyl Glycine

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and precise quantification of N-[3-(Methylthio)-1-oxopropyl]glycine. Techniques such as time-of-flight (TOF) and Orbitrap mass analyzers provide exceptional mass accuracy, typically below 5 parts per million (ppm), enabling the determination of the elemental composition of the parent molecule and its fragments.

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the protonated molecule [M+H]⁺ would be expected to yield a characteristic fragmentation pattern. This pattern allows for the confirmation of the molecule's connectivity. While specific experimental data for this compound is not widely published, a predicted fragmentation pathway can be outlined based on the known fragmentation of N-acyl amino acids. nih.govfrontiersin.org

Table 1: Predicted High-Resolution MS/MS Fragmentation of this compound [M+H]⁺

Predicted Fragment m/z Proposed Structure/Neutral Loss Significance
178.0638[C₆H₁₂NO₃S]⁺Intact protonated molecule
160.0532[M+H - H₂O]⁺Loss of water from the carboxylic acid
102.0555[C₅H₈OS]⁺Cleavage of the amide bond, formation of an acylium ion
76.0393[C₂H₅NO₂]⁺Glycine (B1666218) immonium ion
74.0242[C₂H₄O₂]⁺Loss of the methylthiopropionyl group

Note: The m/z values are theoretical and would be confirmed by HRMS.

For quantitative studies, HRMS coupled with liquid chromatography (LC-HRMS) offers high sensitivity and selectivity, allowing for the detection of this compound in complex biological samples. nih.govmdpi.com The use of a stable isotope-labeled internal standard, such as ¹³C₃,¹⁵N-N-[3-(methylthio)-1-oxopropyl]glycine, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure, conformation, and bonding environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the structural verification of synthesized this compound. The chemical shifts, coupling constants, and integration of the proton signals provide a complete picture of the proton environment within the molecule. While specific experimental spectra for this compound are not readily available in the literature, expected chemical shifts can be predicted based on the analysis of similar N-acyl glycine structures. psu.eduhmdb.ca

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Glycine α-CH₂3.9 - 4.1s-
Propionyl α-CH₂2.5 - 2.7t~7
Propionyl β-CH₂2.7 - 2.9t~7
Methylthio CH₃2.1 - 2.3s-

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and their attached carbons. Advanced NMR studies, including variable temperature experiments, can provide insights into the conformational dynamics of the molecule, particularly around the amide bond and the flexible propionyl chain. nsf.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in this compound. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the molecule.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Amide)Stretching3350 - 3250
C=O (Carboxylic Acid)Stretching1725 - 1700
C=O (Amide I)Stretching1680 - 1630
N-H (Amide II)Bending1570 - 1515
C-S (Thioether)Stretching700 - 600

The positions of the Amide I and Amide II bands are particularly sensitive to the conformation and hydrogen-bonding environment of the amide group, providing valuable information for mechanistic studies of its interactions. mdpi.comspectroscopyonline.com

Chromatographic Techniques for Separation and Purity Assessment (e.g., LC-MS)

Liquid chromatography (LC) is the primary technique for the separation and purity assessment of this compound. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis in complex mixtures. nih.govnih.gov

A typical LC-MS method for the analysis of this N-acyl amino acid would involve reversed-phase chromatography. A C18 column would be suitable for retaining the moderately polar molecule. The mobile phase would likely consist of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid modifier such as formic acid to ensure good peak shape and ionization efficiency.

The purity of a synthesized batch of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The percentage purity is calculated based on the relative peak areas. For quantitative analysis in biological samples, a validated LC-MS/MS method would be developed, monitoring specific precursor-to-product ion transitions to ensure high selectivity and sensitivity. msvision.comrsc.org

Radiotracer and Stable Isotope Labeling in Metabolic Tracing Experiments

Radiotracer and stable isotope labeling techniques are pivotal for investigating the metabolic fate of this compound in vivo and in vitro. These methods allow for the tracking of the molecule and its metabolites through complex biochemical pathways.

Radiotracer Studies: In radiotracer studies, this compound can be synthesized with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), at a specific position in the molecule. snmjournals.org By administering the radiolabeled compound to a biological system, its distribution, metabolism, and excretion can be monitored by detecting the radioactivity. This approach is highly sensitive and can provide valuable pharmacokinetic data. Positron Emission Tomography (PET) is another powerful imaging technique that can utilize amino acid analogs labeled with positron-emitting isotopes like ¹¹C or ¹⁸F to visualize their uptake and metabolism in living organisms. numberanalytics.comfrontiersin.orgnih.gov

Stable Isotope Labeling: Stable isotope labeling involves the incorporation of non-radioactive heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into the this compound molecule. chempep.com When this labeled compound is introduced into a biological system, its metabolic products will also contain the heavy isotopes. By using mass spectrometry to analyze the mass shifts in the metabolites, the metabolic pathways can be elucidated. This technique, often referred to as metabolic flux analysis, provides detailed insights into the biochemical transformations of the parent compound. creative-peptides.comacs.org

In silico Modeling and Docking Studies for Protein-Ligand Interactions

In silico modeling and docking studies are computational techniques used to predict and analyze the interaction of this compound with potential protein targets, such as enzymes or receptors. frontiersin.org These methods are instrumental in understanding the molecular basis of the compound's biological activity and in guiding further experimental studies. mdpi.com

The process typically begins with the generation of a three-dimensional (3D) model of this compound. This model is then computationally "docked" into the binding site of a target protein whose 3D structure is known from experimental methods like X-ray crystallography or NMR, or from homology modeling. nih.gov

Docking algorithms explore various possible binding poses of the ligand within the protein's active site and calculate a scoring function to estimate the binding affinity for each pose. acs.org The results can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. ijcce.ac.irnih.gov

Table 4: Hypothetical Docking Study Results of this compound with a Target Enzyme

Parameter Result Interpretation
Binding Affinity-8.5 kcal/molStrong predicted binding affinity
Key Interacting ResiduesArg124, Tyr156, His298Identifies specific amino acids crucial for binding
Hydrogen BondsCarboxylate with Arg124, Amide with Tyr156Highlights key stabilizing interactions
Hydrophobic InteractionsMethylthio group with a hydrophobic pocketSuggests the importance of the thioether moiety for binding

Molecular dynamics (MD) simulations can be subsequently performed on the predicted protein-ligand complex to assess its stability and to study the dynamic nature of the interactions over time. acs.org These computational approaches provide a powerful framework for hypothesis-driven research into the mechanism of action of this compound. acs.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-[3-(Methylthio)-1-oxopropyl]glycine, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : Synthesis typically involves coupling glycine with a substituted propionyl derivative under controlled conditions. Key steps include:

  • Acylation : Reacting glycine with 3-(methylthio)propionyl chloride in anhydrous conditions, using bases like triethylamine to neutralize HCl byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while lower temperatures (0–5°C) minimize side reactions.
  • Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity. For example, the methylthio (-SCH₃) group appears as a singlet near δ 2.1 ppm in ¹H NMR, while the carbonyl (C=O) resonates at ~170–175 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₆H₁₁NO₃S, MW 177.22) and detects impurities. Electrospray ionization (ESI) in positive mode is often used .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>95% recommended for biological studies) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at -20°C in airtight, light-protected containers to prevent oxidation of the methylthio group. Desiccants (e.g., silica gel) mitigate hydrolysis .
  • Reconstitution : Use degassed solvents (e.g., DMSO or PBS) to minimize thiol oxidation. Aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can structural isomerism (e.g., 2- vs. 3-methylthio substitution) be resolved during characterization?

  • Methodological Answer :

  • X-ray Crystallography : Definitive proof of substitution position via crystal structure analysis .
  • 2D NMR : COSY and HSQC spectra differentiate between α- and β-carbon environments. For 3-substituted isomers, the methylthio group couples with adjacent protons in NOESY experiments .
  • Isotopic Labeling : ¹³C-labeled propionyl precursors help trace substitution patterns in mass fragmentation studies .

Q. What experimental strategies are effective for studying the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Hepatocyte Incubations : Incubate with primary hepatocytes (human/rat) in Krebs-Henseleit buffer. Monitor depletion over time via LC-MS/MS to calculate half-life (t₁/₂) .
  • Microsomal Assays : Use liver microsomes + NADPH to assess Phase I metabolism. Identify metabolites (e.g., sulfoxide derivatives) via high-resolution mass spectral libraries .
  • Stability Profiling : Test in simulated gastric fluid (SGF) and intestinal fluid (SIF) to predict oral bioavailability .

Q. How can researchers address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Batch Analysis : Compare CoA data (purity, isomer content) between studies. Impurities >2% may skew bioactivity .
  • Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and validate cell lines for consistency.
  • Structural Confirmation : Re-analyze disputed batches via XRD or 2D NMR to rule out isomer contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.